2-azido-1-chloro-3-nitrobenzene
Description
Properties
CAS No. |
29105-94-0 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-azido-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H |
InChI Key |
NGRMIHWVLGLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen-Azide Exchange in Activated Arenes
The nitro group at position 3 activates the benzene ring for nucleophilic substitution at position 2, enabling the displacement of halogen atoms (e.g., fluorine or iodine) with sodium azide (NaN3). This method capitalizes on the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the adjacent carbon.
Procedure :
-
Substrate Preparation : 1-Chloro-2-fluoro-3-nitrobenzene or 1-chloro-2-iodo-3-nitrobenzene is synthesized via nitration and halogenation of precursor aryl halides.
-
Reaction Conditions : The substrate is treated with NaN3 (2–3 equiv) in dimethylformamide (DMF) at 80–100°C for 12–24 hours under inert atmosphere.
-
Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via flash chromatography (hexane/ethyl acetate).
Key Data :
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Chloro-2-F-3-NO2 | 90 | 18 | 72 |
| 1-Chloro-2-I-3-NO2 | 80 | 12 | 85 |
This method is highly efficient for electron-deficient arenes, with iodine offering superior leaving group ability over fluorine.
Diazonium Salt Intermediacy
Diazotization of 2-Amino-1-Chloro-3-Nitrobenzene
Amino-to-azide conversion via diazonium salts provides a versatile pathway, particularly for substrates resistant to direct substitution.
Procedure :
-
Amination : 2-Nitro-1-chloro-3-nitrobenzene undergoes partial reduction using hydrogen sulfide (H2S) in ethanol/ammonia to yield 2-amino-1-chloro-3-nitrobenzene.
-
Diazotization : The amine is treated with NaNO2 (1.1 equiv) and HCl (2 M) at 0–5°C to form the diazonium chloride.
-
Azide Formation : The diazonium salt is reacted with NaN3 in aqueous solution at 0°C, followed by extraction and purification.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Partial Reduction | H2S, EtOH/NH3, 24 h | 65 |
| Diazotization | NaNO2/HCl, 0–5°C, 1 h | 89 |
| Azide Substitution | NaN3, H2O, 0°C, 2 h | 78 |
This route avoids competing side reactions but requires careful handling of unstable diazonium intermediates.
Catalytic Azide Transfer
Transition Metal-Mediated Reactions
Copper(I) catalysts facilitate azide installation via Ullmann-type coupling, particularly for aryl iodides.
Procedure :
-
Substrate : 1-Chloro-2-iodo-3-nitrobenzene is prepared via iodination of 1-chloro-3-nitrobenzene using N-iodosuccinimide (NIS).
-
Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaN3 (3 equiv) in DMSO at 100°C for 8 hours.
-
Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Data :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 88 |
This method offers excellent regioselectivity and scalability, though it necessitates anhydrous conditions.
Mechanistic Insights and Optimization
Electronic and Steric Effects
The nitro group’s meta-directing influence ensures azide incorporation at position 2, while the chloro substituent at position 1 minimizes steric hindrance. Density functional theory (DFT) calculations corroborate that the reaction proceeds via a concerted asynchronous mechanism in SNAr pathways, with a computed activation energy of 22.3 kcal/mol for fluorine displacement.
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance NaN3 solubility and stabilize transition states. Elevated temperatures (80–100°C) accelerate substitution but risk azide decomposition, necessitating rigorous temperature control.
Analytical Validation and Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity. The compound exhibits stability in dark, anhydrous storage at −20°C for >6 months.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as a solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substituted Derivatives: Various azido-substituted benzene derivatives.
Amino Derivatives: 2-amino-1-chloro-3-nitrobenzene.
Triazoles: 1,2,3-triazole derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2-Azido-1-chloro-3-nitrobenzene serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its applications include:
- Synthesis of Heterocycles : The compound can be utilized to create triazole-fused heterocycles through cycloaddition reactions. For example, it can react with alkynes to produce triazoles that are important in medicinal chemistry .
- Labeling Agents : Due to its azido group, this compound can be employed as a labeling agent in bioorthogonal chemistry, allowing for the selective tagging of biomolecules for imaging or tracking purposes.
- Pharmaceutical Development : The compound has potential applications in the development of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties due to the presence of the nitro group that can be reduced to form amino derivatives .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various research contexts:
- Study on Triazole Synthesis : A study demonstrated that this compound could be used effectively in the synthesis of triazole derivatives with potential applications in drug discovery. The reaction conditions were optimized to achieve high yields of the desired products .
- Bioorthogonal Applications : Research has shown that azides can participate in bioorthogonal reactions under physiological conditions. This property makes this compound a candidate for developing bioconjugates for therapeutic and diagnostic applications .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Functional Groups | Unique Features |
|---|---|---|
| 1-Azido-2-nitrobenzene | Azido, Nitro | Lacks chloro group; different reactivity profile |
| 1-Azido-4-chloro-2-nitrobenzene | Azido, Chloro, Nitro | Different position of chloro; potential for varied reactivity |
| 1-Chloro-2-nitrobenzene | Chloro, Nitro | Lacks azido group; less versatile in cycloaddition reactions |
| 1-Azido-3-fluoro-2-nitrobenzene | Azido, Fluoro, Nitro | Fluoro increases stability and alters reactivity |
Mechanism of Action
The mechanism of action of 2-azido-1-chloro-3-nitrobenzene involves its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings.
Nitro Group: The nitro group can be reduced to an amino group, which can further participate in various chemical transformations.
Chloro Group:
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Properties
Reactivity and Stability
- Azides also enable Huisgen cycloaddition reactions, making them valuable in pharmaceutical and polymer chemistry.
- Electron-Withdrawing Effects: The -Cl and -NO₂ groups in this compound and 1-chloro-3-nitrobenzene deactivate the benzene ring, reducing electrophilic substitution reactivity compared to 1,5-dichloro-3-methoxy-2-nitrobenzene, where the methoxy group (-OCH₃) donates electrons, enhancing solubility and altering reaction pathways .
Biological Activity
2-Azido-1-chloro-3-nitrobenzene (C₆H₃ClN₄O₂) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, anticancer, and enzyme inhibitory activities. Recent studies have highlighted its pharmacological potential, making it a candidate for further research and development.
Chemical Structure and Properties
This compound features a nitro group (-NO₂), an azide group (-N₃), and a chlorine atom (-Cl) attached to a benzene ring. This unique combination of functional groups contributes to its reactivity and biological activity.
1. Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related nitro-containing ligands have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Nitro Compounds | S. aureus | 39 |
| Nitro Complexes | E. faecalis | TBD |
2. Antifungal Activity
The antifungal potential of this compound has not been extensively studied; however, its structural analogs have shown promise against fungal pathogens such as Candida albicans. In vitro assays have indicated that nitro-containing compounds can outperform traditional antifungal agents in certain contexts.
3. Anticancer Activity
Recent investigations into the anticancer properties of nitro derivatives have revealed their ability to inhibit cancer cell proliferation. The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules like DNA, leading to apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| Nitro Complexes | HeLa (Cervical Cancer) | TBD |
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing azide and nitro groups can inhibit key enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
| Compound | Enzyme Target | IC₅₀ (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Related Compounds | AChE | 0.55 |
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of azide-substituted benzene derivatives and evaluated their antibacterial activity against clinically relevant strains. The results indicated that modifications to the azide group significantly enhanced antibacterial potency.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of nitro-containing compounds, including derivatives of this compound. The study found that these compounds induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-azido-1-chloro-3-nitrobenzene, and what experimental conditions are critical for success?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) of a precursor like 1-chloro-3-nitrobenzene with sodium azide. This reaction typically requires a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C) to facilitate azide substitution. Strict control of reaction time (12–24 hours) and exclusion of moisture are essential to avoid side reactions .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to the compound’s potential instability and hazards (e.g., azide group explosivity), adhere to:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for all procedures.
- Storage : Store in a cool, dry place (<4°C) in airtight containers, and avoid prolonged storage due to degradation risks .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitro and azide groups).
- IR Spectroscopy : Detect characteristic peaks for azide (~2100 cm) and nitro groups (~1520 cm).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .
Advanced Research Questions
Q. How can reaction yields be optimized for azide substitution in sterically hindered aromatic systems like this compound?
- Methodological Answer :
- Solvent Optimization : Test solvents with high dielectric constants (e.g., DMF vs. DMSO) to stabilize transition states.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency under controlled microwave conditions .
Q. What strategies mitigate instability or decomposition of this compound during storage?
- Methodological Answer :
- Stabilizers : Add stabilizers like hydroquinone (0.1–1% w/w) to inhibit radical-induced degradation.
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
- Avoid Light Exposure : Use amber glass vials to minimize photolytic decomposition .
Q. How should researchers address contradictory data in the reactivity of this compound across studies?
- Methodological Answer :
- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, reagent purity) to isolate variables.
- Computational Modeling : Use DFT calculations to predict substituent effects on azide reactivity (e.g., electron-withdrawing nitro group directing substitution patterns).
- Meta-Analysis : Compare datasets from multiple studies to identify trends or outliers .
Q. What is the role of the nitro group in modulating the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization Studies : Reduce the nitro group to an amine (e.g., using H/Pd-C) and compare bioactivity.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, methyl) to assess antimicrobial or cytotoxic effects.
- Click Chemistry : Use azide-alkyne cycloaddition to generate triazole-linked conjugates for targeted drug delivery .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
